4-Nitro-2-(3-trifluoromethylphenyl)benzoic acid
Description
4-Nitro-2-(3-trifluoromethylphenyl)benzoic acid is an aromatic compound featuring a nitro group, a trifluoromethyl group, and a carboxylic acid group
Properties
IUPAC Name |
4-nitro-2-[3-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO4/c15-14(16,17)9-3-1-2-8(6-9)12-7-10(18(21)22)4-5-11(12)13(19)20/h1-7H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKIIBBABVACTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691157 | |
| Record name | 5-Nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261742-18-0 | |
| Record name | 5-Nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitro-2-(3-trifluoromethylphenyl)benzoic acid can be synthesized from 2-(trifluoromethyl)benzoic acid by treating it with concentrated sulfuric acid, followed by the addition of fuming nitric acid dropwise
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-(3-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like hydroxide ions under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 2-(3-trifluoromethylphenyl)benzoic acid.
Substitution: Formation of substituted benzoic acids with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
4-Nitro-2-(3-trifluoromethylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Nitro-2-(3-trifluoromethylphenyl)benzoic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications.
Comparison with Similar Compounds
4-Nitro-2-(3-trifluoromethylphenyl)benzoic acid can be compared with other nitro trifluoromethyl benzoic acids:
4-Nitro-3-(trifluoromethyl)benzoic acid: Similar structure but different regiochemistry, leading to different steric interactions and hydrogen bonding patterns.
2-Nitro-4-(trifluoromethyl)benzoic acid:
These comparisons highlight the uniqueness of this compound in terms of its specific functional group arrangement and resulting chemical behavior.
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